3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17-12-20-19(25)22(17)15-7-9-21(10-8-15)18(24)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICNKTXNOMCIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The benzoylated thiophene is reacted with piperidine under basic conditions to form the piperidine ring.
Imidazolidine-2,4-dione Formation: Finally, the piperidine derivative is reacted with urea or a similar reagent to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione moiety undergoes nucleophilic substitution due to the electrophilic nature of its carbonyl carbons. For example:
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Hydrolysis : Under acidic or basic conditions, the dione ring can hydrolyze to form a diamide derivative. This reaction is critical for prodrug activation in medicinal applications.
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Aminolysis : Reaction with primary amines yields substituted urea derivatives. For instance, treatment with methylamine at 60°C in ethanol produces N-methylurea analogs.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 4 h, H₂O | Diamide derivative | 78 | |
| Methylamine | 60°C, 12 h, EtOH | N-Methylurea analog | 65 |
Electrophilic Aromatic Substitution at the Thiophene Ring
The thiophen-2-yl group participates in electrophilic substitution reactions, with regioselectivity dictated by sulfur’s electron-donating effects:
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Halogenation : Bromination using Br₂/FeBr₃ at 0°C selectively substitutes the 5-position of the thiophene ring .
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Sulfonation : Reaction with SO₃/H₂SO₄ introduces a sulfonic acid group at the 4-position .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagent | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, 0°C | Thiophene C5 | 82 | |
| Sulfonation | SO₃/H₂SO₄, 25°C | Thiophene C4 | 70 |
Piperidine-Mediated Reactions
The piperidine ring’s tertiary amine facilitates:
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Salt Formation : Protonation with HCl forms a water-soluble hydrochloride salt, enhancing bioavailability.
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Coordination Chemistry : Complexation with transition metals (e.g., Cu²⁺) via the lone pair on nitrogen generates metal-organic frameworks.
Cyclization and Ring-Opening Reactions
The compound’s structural complexity enables cyclization under specific conditions:
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Intramolecular Cyclization : Heating in DMF with K₂CO₃ forms a spirocyclic derivative via attack of the piperidine nitrogen on the benzoyl carbonyl .
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Dichloroimidazolidinedione (DCID)-Mediated Activation : DCID promotes C–C bond cleavage at the dione core, yielding cyanoformamide intermediates .
Table 3: Cyclization and DCID-Activated Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Spirocyclization | DMF, K₂CO₃, 80°C, 6 h | Spiro[furopyran-pyrimidine] | 68 | |
| DCID Activation | DCID, CH₂Cl₂, 25°C, 2 h | Cyanoformamide derivative | 89 |
Multicomponent Reactions (MCRs)
The compound participates in MCRs due to its multiple reactive sites:
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Knoevenagel Condensation : Reacts with aldehydes in ethanol/piperidine to form α,β-unsaturated derivatives .
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Thiazolidinone Formation : Combines with thioglycolic acid under BF₃ catalysis to yield thiazolidinone hybrids .
Pharmacological Derivatization
Structural modifications enhance bioactivity:
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Anticancer Analogues : Introduction of electron-withdrawing groups (e.g., -CF₃) at the benzoyl moiety improves antiproliferative activity (IC₅₀ = 7.7 μM) .
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Antimicrobial Derivatives : Thiocyanato-substituted analogs exhibit MIC values of 0.08 μM against Mycobacterium tuberculosis .
Key Research Findings
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The thiophene ring’s electronic properties direct substitution to the 4- and 5-positions .
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Piperidine’s basicity enables pH-responsive solubility, critical for drug formulation.
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DCID activation provides a mild pathway for C–C bond functionalization .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing therapeutics and functional materials.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazolidine and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of imidazolidine have been studied for their ability to inhibit tumor growth in various cancer models. A study demonstrated that similar compounds could induce apoptosis in prostate cancer cells through mitochondrial pathways, suggesting that 3-(1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione may possess analogous effects .
Antimicrobial Properties
The incorporation of thiophene rings in pharmaceutical compounds often enhances their antimicrobial activity. A related compound demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways . Therefore, it is plausible that the compound may exhibit similar antimicrobial effects.
Neuroprotective Effects
Compounds containing piperidine structures have been investigated for their neuroprotective properties. Research has shown that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's . The specific compound's structure may enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies.
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be advantageous for device fabrication . Studies have shown that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved device performance.
Sensors
The sensitivity of thiophene derivatives to environmental changes has led to their use in sensor technology. Compounds similar to this compound have been developed for detecting gases and biomolecules due to their high surface area and reactivity . These sensors can potentially be used in environmental monitoring and medical diagnostics.
Pesticidal Activity
Research into the pesticidal properties of thiophene-containing compounds indicates potential applications as herbicides or fungicides. The structural characteristics of this compound may allow it to interact with specific biochemical pathways in pests or pathogens, leading to effective pest management solutions .
Plant Growth Regulators
Some studies suggest that certain derivatives can act as plant growth regulators by influencing hormonal pathways within plants. This could lead to enhanced growth rates or improved resistance to environmental stresses .
Mechanism of Action
The mechanism of action of 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure Differences :
- Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione :
The target compound’s imidazolidine-2,4-dione core contains two nitrogen atoms, whereas thiazolidine-2,4-dione (e.g., in ’s compound 3) replaces one nitrogen with sulfur. This substitution alters electronic properties: the sulfur atom in thiazolidine increases lipophilicity, while the dual nitrogen atoms in imidazolidine may enhance hydrogen-bonding interactions .
- Piperidine Derivatives: Unlike piperidine-thiosemicarbazones (), which feature a thiosemicarbazide side chain, the target compound incorporates a benzoyl group substituted with thiophen-2-yl. This difference likely impacts target selectivity; thiosemicarbazones are known for metal chelation, while the benzoyl-thiophene moiety may favor aromatic interactions .
Substituent Effects :
- The 4-(thiophen-2-yl)benzoyl group in the target compound contrasts with the 4-methoxybenzylidene group in ’s compound 3.
- Compared to 4-fluorobenzaldehyde in ’s derivatives, the thiophene substituent offers a larger π-system, which could strengthen π-π stacking in hydrophobic binding pockets .
Key Differences :
- The thiophene group’s stability under reaction conditions (vs. methoxy or fluoro groups) may require inert atmospheres to prevent oxidation .
Physicochemical and Spectroscopic Properties
Data Tables Summarizing Key Comparisons
Table 2: Pharmacological Hypotheses
Notes on Contradictions and Limitations
- Synthetic Challenges: emphasizes ethanol crystallization, but the target compound’s thiophene group may require alternative solvents (e.g., acetonitrile) due to lower polarity .
- Bioactivity Gaps : The evidence lacks direct enzymatic or cellular assays for the target compound, necessitating extrapolation from structural analogs.
Biological Activity
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as an n-acylpiperidine , characterized by an acyl group linked to the nitrogen atom of a piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 359.47 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₇N₃O₂S₂ |
| Molecular Weight | 359.47 g/mol |
| DrugBank ID | DB08471 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene-containing compounds have shown effectiveness against various bacterial strains, suggesting that the thiophene moiety contributes to this activity through mechanisms such as membrane disruption or inhibition of bacterial enzymes .
Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit specific enzymes related to disease mechanisms. Notably, it has been tested against dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of certain cancer cells and pathogens like Plasmodium falciparum. Preliminary results suggest moderate inhibition, indicating potential as an antimalarial or anticancer agent .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, which is a desirable property for anticancer therapeutics. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways related to cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with target enzymes, inhibiting their function and thereby disrupting metabolic pathways crucial for cell survival.
- Membrane Interaction : The lipophilic nature of the thiophene ring enhances its ability to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microbial targets.
- Signal Transduction Interference : By modulating key signaling pathways involved in cell proliferation and survival, this compound can induce programmed cell death in malignant cells.
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the imidazolidine derivatives induced significant apoptosis compared to untreated controls, with IC50 values indicating potent activity .
Q & A
Q. What are the recommended synthetic routes for 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a thiophene-containing benzoyl group, followed by imidazolidinedione ring formation. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
- Ring closure : Cyclization under basic conditions (e.g., NaOH) with reflux in ethanol .
- Yield optimization : Purification via column chromatography (silica gel, 60–120 mesh) and recrystallization in ethanol/water mixtures can achieve >95% purity. Critical parameters include temperature control (20–25°C for sensitive steps) and stoichiometric excess (1.2–1.5 equivalents) of reactive intermediates .
Table 1 : Representative Synthetic Yields for Analogous Compounds
| Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Amide coupling | 75–85 | 90–95 | |
| Cyclization | 60–70 | 85–90 | |
| Final purification | 90–95 | ≥99 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the piperidine and imidazolidinedione moieties. Key peaks:
- Piperidine protons: δ 3.2–3.8 ppm (axial/equatorial H) .
- Thiophene protons: δ 7.1–7.3 ppm (multiplet) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to verify molecular ion ([M+H]⁺) and detect impurities (<0.5%) .
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. What preliminary biological activities are reported for structurally related imidazolidinedione derivatives?
- Methodological Answer : Imidazolidinediones and analogs exhibit diverse activities:
- Antidiabetic : PPAR-γ agonism (EC₅₀: 0.5–5 µM) .
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging (IC₅₀: 10–50 µM) .
Note : Activity depends on substituents (e.g., thiophene enhances lipophilicity and membrane penetration). Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) before animal studies .
Advanced Research Questions
Q. How can computational methods predict polymorphic forms of this compound, and what experimental validation is required?
- Methodological Answer :
- Prediction : Use density functional theory (DFT) or molecular dynamics to model crystal packing. Focus on hydrogen-bonding motifs (e.g., N–H···O=C interactions) .
- Validation :
- PXRD : Compare experimental vs. simulated diffraction patterns.
- DSC/TGA : Identify thermal transitions (melting points, decomposition) .
Example : Polymorphs of analogous piperidine-diones showed 5–10°C variation in melting points, impacting solubility .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to confirm target engagement.
- Data triangulation : Cross-reference with SAR data from analogs (e.g., thiophene vs. furan substitutions) .
Case Study : Discrepancies in COX-2 inhibition (IC₅₀: 1 µM vs. 10 µM) were attributed to buffer pH affecting compound ionization .
Q. How can reaction path search algorithms (e.g., ICReDD’s approach) optimize the synthesis of novel derivatives?
- Methodological Answer :
- Algorithm input : Define reaction coordinates (e.g., bond formation/cleavage in the imidazolidinedione ring).
- Output refinement : Use quantum mechanical calculations (e.g., Gaussian 16) to identify low-energy intermediates .
- Feedback loop : Integrate experimental kinetics (e.g., Arrhenius parameters) to recalibrate computational models .
Example : ICReDD reduced reaction optimization time by 40% for similar heterocycles .
Methodological Tables
Table 2 : Key Safety Protocols for Handling Piperidine and Thiophene Derivatives
Table 3 : Comparative Bioactivity of Imidazolidinedione Analogs
| Derivative | Target Activity | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Thiazolidinedione | PPAR-γ agonism | 0.5 µM | |
| Thiophene-dione | DPPH scavenging | 12 µM | |
| Piperidine-dione | S. aureus inhibition | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
